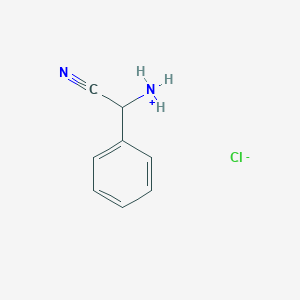
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is a synthetic polymer compound that combines a Boc-protected amine group, a polyethylene glycol (PEG) spacer, and a carboxylic acid group. This compound is often used in bioconjugation and drug delivery systems due to its biocompatibility and functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH typically involves the following steps:
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
PEGylation: : The protected amine is then reacted with a PEG11 spacer, which is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the PEGylated amine.
Carboxylation: : The PEGylated amine is further reacted with an activated carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of This compound is scaled up using reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Analyse Chemischer Reaktionen
Types of Reactions
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: can undergo various chemical reactions, including:
Deprotection: : The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amine.
Amide Bond Formation: : The amine group can react with activated carboxylic acids to form amide bonds.
Esterification: : The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Common Reagents and Conditions
Deprotection: : TFA, dichloromethane (DCM) as solvent, room temperature.
Amide Bond Formation: : DCC, N-hydroxysuccinimide (NHS), room temperature.
Esterification: : Acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products Formed
Deprotection: : Free amine group.
Amide Bond Formation: : Amide-linked products.
Esterification: : Ester derivatives.
Wissenschaftliche Forschungsanwendungen
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is widely used in scientific research due to its functional versatility:
Chemistry: : Used as a linker in peptide synthesis and organic synthesis.
Biology: : Employed in the conjugation of biomolecules for studying protein interactions.
Medicine: : Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: : Applied in the development of biocompatible materials and coatings.
Wirkmechanismus
The compound exerts its effects through its functional groups:
Amine Group: : Can interact with various biomolecules through ionic and hydrogen bonding.
PEG Spacer: : Provides flexibility and solubility, enhancing the bioavailability of conjugated molecules.
Carboxylic Acid Group: : Can form ester or amide bonds, facilitating the attachment of drugs or biomolecules.
Vergleich Mit ähnlichen Verbindungen
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is similar to other PEGylated compounds, such as PEGylated lipids and PEGylated proteins . its unique combination of a Boc-protected amine and a carboxylic acid group makes it particularly versatile for bioconjugation and drug delivery applications.
List of Similar Compounds
PEGylated Lipids
PEGylated Proteins
Boc-protected Amino Acids
Succinic Acid Derivatives
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64N2O17/c1-33(2,3)52-32(39)35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34-30(36)28-51-29-31(37)38/h4-29H2,1-3H3,(H,34,36)(H,35,39)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXYROTZGDXZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride](/img/structure/B7803258.png)
![2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7803267.png)



![[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7803291.png)
![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)

